molecular formula C11H8N2O3 B1293719 Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid CAS No. 54744-67-1

Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid

Cat. No.: B1293719
CAS No.: 54744-67-1
M. Wt: 216.19 g/mol
InChI Key: DQGDHSNPSSYJGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a cyano group, an oxo group, and an indole moiety

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This broad-spectrum binding capability suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

A related compound, (s)-(–)-n-[2-(3-hydroxy-2-oxo-2,3-dihydro-1h-indol-3-yl)-ethyl]-acetamide (sna), has been shown to inhibit cell proliferation and induce apoptosis in neuroglioma cells . This suggests that Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid might interact with its targets in a way that influences cell growth and survival.

Pharmacokinetics

The compound’s lipophilicity and water solubility, which can influence its bioavailability, have been reported .

Result of Action

The related compound sna has been shown to inhibit cell proliferation, suppress cell migration, induce cell cycle arrest, and trigger apoptosis in neuroglioma cells . This suggests that this compound might have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Formation of the Oxo Group: The oxo group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

    Acetic Acid Derivatization:

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing the aforementioned synthetic routes with optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Sodium cyanide, potassium cyanide, or other nucleophiles under appropriate conditions.

Major Products:

    Oxidation Products: Oxidized derivatives with additional oxo or hydroxyl groups.

    Reduction Products: Amines or alcohols derived from the reduction of the cyano or oxo groups.

    Substitution Products: Compounds with substituted cyano groups, such as amines or thiols.

Scientific Research Applications

Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-cancer and anti-inflammatory properties.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various complex organic molecules.

    Biological Studies: It is used in research to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound is explored for its use in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid can be compared with other similar compounds such as:

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.

    2-Oxo-2,3-dihydro-1H-indole-3-acetic acid: A closely related compound with similar synthetic routes and chemical properties.

    Cyanoacetic acid derivatives: Compounds with cyano and acetic acid groups, but different core structures.

Uniqueness: this compound is unique due to its combination of the indole core, cyano group, and oxo group, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-cyano-2-(2-oxo-1,3-dihydroindol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c12-5-7(11(15)16)9-6-3-1-2-4-8(6)13-10(9)14/h1-4,7,9H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGDHSNPSSYJGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70970069
Record name Cyano(2-hydroxy-3H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54744-67-1
Record name α-Cyano-2,3-dihydro-2-oxo-1H-indole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54744-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-acetic acid, 2,3-dihydro-alpha-cyano-2-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054744671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyano(2-hydroxy-3H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid
Reactant of Route 2
Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid
Reactant of Route 3
Reactant of Route 3
Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid
Reactant of Route 4
Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid
Reactant of Route 5
Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid
Reactant of Route 6
Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.